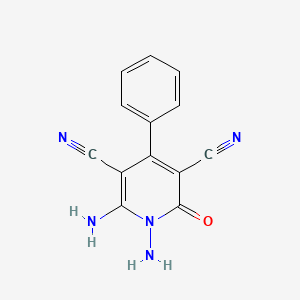

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Beschreibung

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile is a polyfunctional pyridine derivative with a nitrogen-containing heterocyclic core. Its synthesis typically involves a cyclocondensation reaction of cyanoacetic acid hydrazide, malononitrile, and an aromatic aldehyde in refluxing ethanol with catalytic piperidine (Scheme 20) . This compound serves as a precursor for synthesizing bioactive heterocycles, such as triazolopyridines and indenopyridotriazines, due to its reactive amino and carbonyl groups . Its molecular formula is C₁₃H₈N₆O, with a melting point of 237–238°C and distinct spectral features, including IR peaks for NH₂ (3440 cm⁻¹), CN (2220 cm⁻¹), and C=O (1640 cm⁻¹) .

Eigenschaften

IUPAC Name |

1,2-diamino-6-oxo-4-phenylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(19)18(17)12(9)16/h1-5H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMQDORRHGZHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320387 | |

| Record name | 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79388-04-8 | |

| Record name | NSC358761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method Overview

A highly efficient and recyclable heterogeneous catalyst, zirconium pyrophosphate nanoparticles (ZrP2O7 NPs), has been employed for the synthesis of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. This method involves a one-pot, four-component reaction combining hydrazine hydrate, ethyl cyanoacetate, malononitrile, and aromatic aldehydes under reflux in ethanol.

Reaction Conditions and Procedure

- Catalyst: ZrP2O7 nanoparticles (heterogeneous, recyclable)

- Solvent: Ethanol

- Temperature: Reflux conditions

- Reactants: Hydrazine hydrate, ethyl cyanoacetate, malononitrile, aromatic aldehydes

- Reaction Time: Short, typically minutes to a few hours

- Isolation: Easy product isolation by filtration due to heterogeneous catalyst

Advantages

- High yields and purity of products

- Low reaction times

- Catalyst recyclability and easy separation

- Environmentally friendly due to mild conditions and ethanol solvent

- Atom economy and convergence typical of MCRs

Research Findings

- The use of ZrP2O7 NPs significantly reduces reaction time compared to traditional methods.

- The catalyst can be reused multiple times without significant loss of activity.

- The method is versatile for various aromatic aldehydes, yielding a range of substituted derivatives.

- Structural confirmation was achieved by IR, 1H NMR, and 13C NMR spectroscopy.

| Parameter | Details |

|---|---|

| Catalyst | ZrP2O7 nanoparticles |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Type | Four-component one-pot MCR |

| Reactants | Hydrazine hydrate, ethyl cyanoacetate, malononitrile, aromatic aldehydes |

| Yield | Excellent (typically >80%) |

| Catalyst Recyclability | High |

Source: Iranian Journal of Catalysis, 2014 and 2024

ZnO Nanoparticles Catalyzed Multi-Component Synthesis

Method Overview

Zinc oxide nanoparticles (ZnO NPs) have been utilized as an effective catalyst for the synthesis of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. This method also employs a four-component one-pot reaction under mild conditions.

Reaction Conditions and Procedure

- Catalyst: ZnO nanoparticles

- Solvent: Typically ethanol or other polar solvents

- Temperature: Mild heating or reflux

- Reactants: Hydrazine hydrate, ethyl cyanoacetate, malononitrile, aromatic aldehydes

- Reaction Time: Moderate, optimized for best yield

Advantages

- ZnO NPs provide high surface area and catalytic activity

- Enhanced selectivity and reduced reaction times

- Easy catalyst recovery by filtration

- Mild reaction conditions preserve sensitive functional groups

Research Findings

- ZnO NPs catalysis yields products with good to excellent yields (around 80-85%)

- The method is compatible with various substituted aromatic aldehydes

- Characterization by IR, NMR confirms the structure of the synthesized compounds

- Compared to other catalysts like MgO or bismuth nitrate, ZnO NPs offer a good balance of activity and ease of handling

| Parameter | Details |

|---|---|

| Catalyst | ZnO nanoparticles |

| Solvent | Ethanol or similar |

| Temperature | Mild heating or reflux |

| Reaction Type | Four-component one-pot MCR |

| Reactants | Hydrazine hydrate, ethyl cyanoacetate, malononitrile, aromatic aldehydes |

| Yield | 80-85% |

| Catalyst Recyclability | Good |

Base-Catalyzed Synthesis Using Bis(cyanoacetamide) Intermediates

Method Overview

An alternative approach involves the synthesis of bis(cyanoacetamide) intermediates followed by their reaction with arylidenemalononitrile derivatives in the presence of basic catalysts. This method can yield bis(1,2-dihydropyridine-3,5-dicarbonitrile) derivatives, structurally related to the target compound.

Reaction Conditions and Procedure

- Catalysts: Organic bases such as trimethylamine, piperidine, DABCO, DBU, or biopolymers like chitosan

- Solvent: Ethanol or dioxane

- Temperature: Reflux

- Reactants: Bis(cyanoacetamide) derivatives and arylidenemalononitrile derivatives

- Reaction Time: Variable, optimized per catalyst

Advantages

- Flexibility in catalyst choice allows tuning of reaction conditions

- Good yields and selectivity

- Potential for synthesizing bis-heterocyclic analogs

Research Findings

- Piperidine and DBU showed superior catalytic activity in ethanol

- The reaction proceeds via Michael addition followed by cyclization

- Products were isolated as crystalline solids with high purity

- Spectroscopic data (IR, 1H NMR, 13C NMR) confirmed the expected structures

| Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 75-85 | Efficient, common base catalyst |

| DBU | Ethanol | Reflux | 80-90 | Strong base, high yield |

| Chitosan | Ethanol | Reflux | Moderate | Biopolymer catalyst, green chemistry |

Summary Table of Preparation Methods

| Method | Catalyst/System | Solvent | Temperature | Reaction Type | Yield Range | Key Advantages |

|---|---|---|---|---|---|---|

| ZrP2O7 Nanoparticles MCR | ZrP2O7 NPs | Ethanol | Reflux | Four-component one-pot | >80% | Recyclable catalyst, short reaction time, easy isolation |

| ZnO Nanoparticles MCR | ZnO NPs | Ethanol | Mild reflux | Four-component one-pot | 80-85% | High surface area catalyst, mild conditions |

| Base-Catalyzed Bis(cyanoacetamide) | Piperidine, DBU, etc. | Ethanol/Dioxane | Reflux | Two-component stepwise | 75-90% | Flexible catalyst choice, bis-heterocycle synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have enhanced biological activities and improved chemical properties.

Wissenschaftliche Forschungsanwendungen

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile and its derivatives exhibit a range of biological activities, particularly antimicrobial effects. Several studies have evaluated these compounds against various pathogens.

Antimicrobial Activity

Research has shown that certain derivatives of this compound exhibit significant antimicrobial properties:

Case Studies

Several case studies have been conducted to explore the applications of 1,6-diamino derivatives in drug development:

- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized chromone-linked derivatives and evaluated their antimicrobial activity. Compounds showed promising results against resistant strains of bacteria, indicating potential for development as new antibiotics .

- Crystal Structure Analysis : The crystal structure of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine was analyzed to understand intermolecular interactions that may contribute to its biological activity. This analysis provided insights into the compound's stability and reactivity .

- Functionalization Reactions : Research demonstrated that reactions with ninhydrin and glyoxal led to novel dihydroindeno-pyrido-triazines with potential therapeutic applications . These findings suggest pathways for creating more complex molecules with enhanced biological properties.

Material Science Applications

Beyond medicinal chemistry, 1,6-diamino derivatives are being investigated for their potential in material science:

- Polymer Chemistry : The incorporation of these compounds into polymer matrices has been explored to enhance thermal stability and mechanical properties.

- Nanotechnology : Some studies suggest that these compounds can be used in the synthesis of nanoparticles for drug delivery systems due to their ability to form stable complexes with metal ions.

Wirkmechanismus

The mechanism of action of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aryl Substituents

The 4-aryl moiety in the pyridine ring significantly influences physical, chemical, and biological properties. Key derivatives include:

Key Observations :

- Electron-withdrawing substituents (e.g., Cl) increase melting points and alter NMR chemical shifts due to enhanced polarity .

Reactivity with Electrophilic Agents

The parent compound reacts with ninhydrin to form dihydroindeno[1,2-e]pyrido[1,2-b][1,2,4]triazine-1,3-dicarbonitriles (yields: 60–85%) . In contrast, glyoxal yields 1,2,4-triazolo[1,5-a]pyridines under mild conditions . Substituents like chloro or methoxy groups may slow these reactions due to reduced nucleophilicity of the amino groups .

Crystallographic Comparisons

Biologische Aktivität

1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile (C13H9N5O) is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on recent research findings.

Structural Characteristics

The crystal structure of 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile has been analyzed using X-ray diffraction techniques. The compound crystallizes in a triclinic space group with notable intermolecular interactions:

- Hydrogen Bonds : The molecules are connected through N—H⋯N and N—H⋯O hydrogen bonds, contributing to the stability of the crystal structure .

- Layer Formation : The arrangement forms layers parallel to the (001) plane, with additional weak interactions such as C—H⋯N and C—H⋯π linking nearby molecules .

Table 1: Structural Parameters of 1,6-Diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

| Parameter | Value |

|---|---|

| Molecular Formula | C13H9N5O |

| Molecular Weight | 251.243 g/mol |

| Space Group | P1 |

| Dihedral Angles | 52.95° - 56.75° |

Synthesis Methods

Recent studies have highlighted efficient synthetic routes for this compound. One notable method involves the use of ZrP2O7 nanoparticles as a catalyst for a multi-component reaction involving hydrazine hydrate, ethyl cyanoacetate, malononitrile, and aromatic aldehydes. This method has shown:

- High Yield : Excellent yields with reduced reaction times.

- Simplicity : Easy isolation of the target compound .

Antioxidant Properties

Research indicates that 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine derivatives exhibit significant antioxidant activity. This activity is crucial for mitigating oxidative stress in biological systems.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against bacteria and fungi, suggesting potential applications in pharmaceuticals .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a strong capacity to neutralize free radicals, which is beneficial in preventing cellular damage.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antioxidant | Strong DPPH scavenging ability |

| Antimicrobial | Effective against S. aureus and E. coli |

Q & A

Q. What is the standard synthetic route for 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via a three-component cyclocondensation of cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in refluxing ethanol with catalytic piperidine . Key parameters for optimization include:

- Solvent selection : Absolute ethanol ensures homogeneity and reactivity.

- Catalyst loading : Piperidine (1–2 drops) accelerates the reaction via base-mediated deprotonation and cyclization.

- Reaction time : Typically 4–6 hours under reflux. Yields range from 65% to 85%, depending on the substituent electronic effects of the aldehyde .

Q. How are structural and purity characteristics of this compound validated experimentally?

Characterization involves:

- FT-IR : Peaks at 2200–2220 cm⁻¹ (C≡N), 1640–1670 cm⁻¹ (C=O), and 3200–3400 cm⁻¹ (NH₂) .

- NMR : ¹H NMR shows aromatic protons (δ 6.9–8.0 ppm) and NH₂ groups (δ 5.2–8.7 ppm). ¹³C NMR confirms carbonyl (δ 156–158 ppm) and cyano (δ 114–116 ppm) carbons .

- Melting points : Typically 237–258°C, varying with substituents .

Q. What in vitro methods are used to evaluate the biological activity of derivatives?

- Antimicrobial assays : Agar well diffusion (0.1% concentration) against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., Candida spp.), with inhibition zones measured (12–16 mm) .

- Anticancer screening : MTT assays using cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict the bioavailability and protein targets of derivatives?

- In silico ADMET : Tools like SwissADME predict Lipinski’s rule compliance, bioavailability scores, and blood-brain barrier permeability .

- Molecular docking : AutoDock Vina or Schrödinger Suite identifies potential targets (e.g., C. albicans CYP51 for antifungals) by analyzing binding affinities . Example: Derivatives with electron-withdrawing substituents show higher docking scores against bacterial DNA gyrase .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Catalyst screening : Replace piperidine with heterogeneous catalysts (e.g., Fe-based MOF@CuO nanocomposites) to enhance regioselectivity and reduce side reactions (e.g., dimerization) .

- Solvent-free conditions : Improve atom economy and yield (up to 92%) while minimizing hydrolytic byproducts .

- TLC monitoring : Optimize reaction quenching to prevent over-cyclization .

Q. How does substituent variation on the aryl group influence biological activity?

- Electron-donating groups (e.g., 4-methoxyphenyl): Enhance antifungal activity (16 mm inhibition) via improved membrane penetration .

- Halogen substituents (e.g., 2,6-dichlorophenyl): Increase anticancer potency (IC₅₀ = 8.2 µM) by stabilizing DNA intercalation .

- Thiophene derivatives : Show dual antibacterial/antifungal activity due to sulfur-mediated redox interactions .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms or solid-state behavior?

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., N–H⋯O hydrogen bonds) in crystal structures, explaining solubility and stability .

- XRD : Confirms crystallinity and phase purity, critical for reproducibility .

- Quantum chemical modeling : DFT calculations (e.g., B3LYP/6-31G*) validate reaction pathways, such as cyclocondensation energetics .

Q. How are novel heterocyclic systems (e.g., triazolo-pyridines) synthesized from this scaffold?

- Electrophilic agents : React with ninhydrin in acetic acid to form dihydroindenopyrido[1,2,4]triazines .

- Glyoxal cyclization : Produces pyrido[1,2-b][1,2,4]triazines under mild conditions (room temperature, ethanol) . Key step: Nucleophilic attack by the amino group on carbonyl carbons, followed by dehydration .

Methodological Considerations

Q. What troubleshooting steps address low yields in multi-component reactions?

Q. How are derivatives tailored for specific biological pathways (e.g., enzyme inhibition)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.